Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C11H16O5. This compound is characterized by a cyclopentane ring substituted with formyl, methoxy, and carboxylate groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized with formyl and carboxylate groups.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide (MeI) as the methylating agent.
Oxidation and Esterification: The final steps involve oxidation to introduce the formyl group and esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formyl-1-(2-hydroxy-2-oxoethyl)cyclopentane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-formyl-1-(2-oxoethyl)cyclopentane-1-carboxylate: Lacks the methoxy group, leading to different reactivity and properties.
Uniqueness
Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-9(13)6-11(10(14)16-2)5-3-4-8(11)7-12/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYQIAKCQBFREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1C=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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